Furagin-13C3 is a stable isotope-labeled derivative of the antibiotic Furagin, which belongs to the class of imidazolidine-2,4-diones. This compound is primarily utilized in research and analytical applications due to its unique isotopic labeling, which aids in various biochemical studies. The molecular formula for Furagin-13C3 is , with a molecular weight of approximately 267.17 g/mol .
Furagin-13C3 is sourced from specialized chemical suppliers, such as Toronto Research Chemicals, and is classified under various categories including antibiotics, stable isotopes, and analytical standards . It is typically produced on demand and has a purity greater than 95%, making it suitable for high-precision applications in laboratories .
The synthesis of Furagin-13C3 involves the reaction of 1-aminohydantoin with specific aldehydes. This method allows for the introduction of stable carbon isotopes into the compound structure. The general procedure includes:
The synthesis process can yield different derivatives based on the choice of aldehyde, which influences the pharmacological properties of the resulting compound.
Furagin-13C3 participates in various chemical reactions typical of its class, including:
These reactions are essential for understanding how modifications to Furagin derivatives can affect their efficacy as antibiotics .
Furagin-13C3 functions primarily as an antibacterial agent by inhibiting bacterial DNA synthesis through interference with nucleic acid metabolism. It acts by:
Studies indicate that Furagin derivatives exhibit selective inhibition against certain carbonic anhydrases, suggesting potential repurposing as anticancer agents due to their ability to target specific cancer-associated enzymes .
Relevant data includes its logP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Furagin-13C3 is primarily used in:
These applications highlight the compound's versatility in both clinical and research settings, making it a valuable tool for scientists studying antibiotic efficacy and mechanisms .
The synthesis of Furagin-¹³C₃ (Furazidine-¹³C₃) necessitates precise incorporation of three ¹³C atoms into its nitrofuran core structure. This isotopologue (molecular weight: 267.17 g/mol; Formula: C₇¹³C₃H₈N₄O₅) retains the antibacterial properties of unlabeled Furagin but enables advanced metabolic tracing and quantitative analysis. Key synthetic hurdles include achieving site-specific enrichment while maintaining structural fidelity and isotopic purity >95% [2] [3].
The nitrofuran ring’s C1, C2, and methylene carbons are optimal for ¹³C labeling due to their metabolic stability and role in Furagin’s mechanism. Two primary synthetic routes are employed:
Table 1: Comparison of Synthetic Routes for Furagin-¹³C₃ Nitrofuran Core
Route | Key Precursors | Isotopic Purity (%) | Yield (%) | Limitations |
---|---|---|---|---|
A | ¹³C₃-Acetylene/Nitrourea | 92–95 | 68 | Moisture-sensitive intermediates |
B | ¹³C-Bromoimidazole/¹³CO | 88–91 | 75 | High-pressure equipment required |
Purifying ¹³C-labeled intermediates demands techniques that minimize isotopic dilution:
Table 2: Purification Techniques for Furagin-¹³C₃ Intermediates
Technique | Conditions | Isotopic Purity Gain (%) | Recovery (%) |
---|---|---|---|
CPC | Heptane/EtOAc/H₂O (5:5:3) | +8 | 85–90 |
Recrystallization | Ethanol/H₂O (4:1), −20°C | +6 | 78 |
Prep-HPLC | C18 column, pH 2.5 buffer | +5 | 92 |
Deuterated solvents (e.g., D₂O, CD₃OD) enhance kinetic isotope effects but pose dilution risks:
Homogeneous catalysts enable late-stage isotopic labeling, improving efficiency:
Table 3: Solvent Systems for Deuterium Retention in Furagin Synthesis
Solvent System | pD/ Temperature | Isotopic Retention (%) | Key Strategy |
---|---|---|---|
CD₃OD/D₂O (9:1) | 7.0 / 25°C | 97 | Buffered pD control |
CDCl₃ | N/A / 40°C | 99 | Exclusion of protic contaminants |
Benzene-d₆ | N/A / 80°C | 95 | Anhydrous conditions |
Table 4: Catalytic Systems for Isotope Exchange in Furagin-¹³C₃
Catalyst | Conditions | Isotopologue Formed | Yield (%) |
---|---|---|---|
[Rh(COD)Cl]₂ | D₂, 60°C, 12h | [5-²H]-Furagin-¹³C₃ | 89 |
Pd/C (10%) | D₂ (10 bar), flow reactor | [2,5-²H₂]-Furagin-¹³C₃ | 93 |
Lipase B | Ethyl-¹³C-acetate, 37°C | [Acetyl-¹³C]-Furagin | 82 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7